2-Methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate is an organic compound that belongs to the class of benzodioxole derivatives This compound is known for its unique chemical structure, which includes a methoxy group and a dimethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate typically involves the reaction of 2-methoxy-1,3-benzodioxole with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under suitable conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
2-Methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar benzodioxole structure but lacking the methoxy and carbamate groups.
2-Methoxy-1,3-benzodioxole: Similar structure but without the dimethylcarbamate moiety.
1,4-Benzodioxin-2-methanol: Another benzodioxole derivative with different functional groups.
Uniqueness
2-Methoxy-2H-1,3-benzodioxol-4-yl dimethylcarbamate is unique due to the presence of both the methoxy group and the dimethylcarbamate moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
61083-30-5 |
---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
(2-methoxy-1,3-benzodioxol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H13NO5/c1-12(2)10(13)15-7-5-4-6-8-9(7)17-11(14-3)16-8/h4-6,11H,1-3H3 |
InChI Key |
ZTFAFQHVZGTPLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC2=C1OC(O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.